molecular formula C8H10ClOPS B13734170 Phosphonochloridothioic acid, phenyl-, O-ethyl ester CAS No. 5075-13-8

Phosphonochloridothioic acid, phenyl-, O-ethyl ester

Cat. No.: B13734170
CAS No.: 5075-13-8
M. Wt: 220.66 g/mol
InChI Key: FVIHUXZNJJCGPC-UHFFFAOYSA-N
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Description

Properties

CAS No.

5075-13-8

Molecular Formula

C8H10ClOPS

Molecular Weight

220.66 g/mol

IUPAC Name

chloro-ethoxy-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H10ClOPS/c1-2-10-11(9,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

FVIHUXZNJJCGPC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Property Description
Chemical Name Phosphonochloridothioic acid, phenyl-, O-ethyl ester
Molecular Formula C8H10ClO2PS
Molecular Weight Approx. 214.64 g/mol
CAS Registry Number 78758-00-2
Synonyms O-Ethyl phenylphosphonochloridothioate, Ethylthionophosphonic acid O-ethyl ester chloride, etc.
Structural Features Contains a phosphorus atom bonded to a chlorine, sulfur (thioic acid), phenyl ring, and ethoxy group

The compound’s structure includes a phosphorus center bonded to a chlorine atom and a sulfur atom (thioic acid group), with an O-ethyl ester and a phenyl substituent, which influences its reactivity and preparation routes.

Preparation Methods

General Synthetic Strategy

This compound is typically synthesized via the reaction of phenylphosphonothioic acid derivatives with ethylating agents or by chlorination of corresponding phosphonothioic acid esters. The key steps involve:

  • Formation of the phosphonothioic acid intermediate.
  • Introduction of the O-ethyl ester group.
  • Chlorination to produce the chloridothioic acid functionality.

Specific Preparation Routes

Chlorination of Phenylphosphonothioic Acid Esters

One common approach involves chlorination of phenylphosphonothioic acid O-ethyl esters using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). This reaction replaces the hydroxyl group of the phosphonothioic acid ester with a chlorine atom, yielding the phosphonochloridothioic acid ester.

Reaction Scheme:

Phenylphosphonothioic acid, O-ethyl ester + PCl5 → this compound + byproducts

This method requires careful control of reaction temperature and stoichiometry to avoid over-chlorination or decomposition.

Direct Esterification of Phenylphosphonochloridothioic Acid

Alternatively, direct esterification of phenylphosphonochloridothioic acid with ethanol under controlled conditions can yield the O-ethyl ester. This method often uses acid catalysts or microwave-assisted heating to enhance reaction rates.

Recent advances in continuous flow and microwave-assisted esterification have demonstrated improved yields and reaction efficiency for related phosphinic and phosphonic acid esters, which can be adapted for this compound.

Research Findings and Data Tables

Microwave-Assisted Esterification (Adapted from Related Phosphinic Acid Esters)

Although specific data on this compound is limited, studies on phenyl-H-phosphinic acid esters provide insight into effective preparation methods using microwave-assisted continuous flow processes.

Entry Alcohol Used Temperature (°C) Flow Rate (mL/min) Conversion (%) Yield (%)
1 Ethanol 160 0.15 65 63
2 Ethanol 190 0.25 100 85
3 Isopropanol 180 0.15 71 68

Note: These data are from esterification of phenyl-H-phosphinic acid derivatives and indicate that higher temperatures and optimized flow rates improve conversion and yield.

Transesterification Studies

Transesterification of ethyl-phenyl-H-phosphinate with various alcohols under microwave irradiation showed high conversions (up to 97%) and yields (up to 89%), suggesting similar strategies could be employed for preparing the O-ethyl ester derivative of phosphonochloridothioic acid.

Analytical Considerations and Notes

  • The preparation of this compound demands rigorous exclusion of moisture due to the sensitivity of phosphorus-chlorine bonds.
  • Chlorination reagents must be handled under inert atmosphere to prevent hydrolysis.
  • Microwave-assisted continuous flow synthesis offers advantages in reaction control, safety, and scalability.
  • Literature data on this compound’s preparation are sparse; however, extrapolation from related phosphonothioic acid esters is valid and supported by mechanistic similarities.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Limitations
Chlorination of phosphonothioic acid esters PCl5 or SOCl2, controlled temperature Direct chlorination, straightforward Requires dry conditions, hazardous reagents
Direct esterification of phosphonochloridothioic acid Ethanol, acid catalyst, microwave-assisted heating High yield, faster reaction times Requires pure acid precursor, specialized equipment
Continuous flow microwave-assisted esterification (related esters) Alcohol excess, 140–200 °C, flow rates 0.15–0.25 mL/min Improved control, scalability Equipment cost, optimization needed

Chemical Reactions Analysis

Types of Reactions

Phosphonochloridothioic acid, phenyl-, O-ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to form phenylphosphonothioic acid and ethanol.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of water and a base such as sodium hydroxide.

    Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are often carried out in organic solvents like dichloromethane or toluene.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed

    Hydrolysis: Phenylphosphonothioic acid and ethanol.

    Substitution: Various substituted phosphonothioates depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

Phosphonochloridothioic acid, phenyl-, O-ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential use in developing pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes.

    Industry: Utilized in the production of pesticides and herbicides due to its reactivity with biological molecules.

Mechanism of Action

The mechanism of action of phosphonochloridothioic acid, phenyl-, O-ethyl ester involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the context of its use as a pesticide, where it targets enzymes in pests.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name (IUPAC) CAS RN Molecular Formula Key Substituents Toxicity (LD50, Oral, Mouse) Cholinesterase Inhibition
O-Ethyl methylphosphonochloridothioate 2524-16-5 C₃H₈ClOPS Methyl (P), O-ethyl, Cl Not reported Likely (structural class)
O-Ethyl ethylphosphonothionochloridate 1497-68-3 C₄H₁₀ClOPS Ethyl (P), O-ethyl, Cl Not reported Yes
EPN (O-Ethyl O-4-nitrophenyl phenylphosphonothioate) 2104-64-5 C₁₄H₁₄NO₃PS Phenyl (P), O-ethyl, O-4-nitrophenyl 274 mg/kg (mouse) Severe
Phosphonothioic acid, methyl-, O-ethyl O-(4-(methylthio)phenyl) ester 2703131 C₁₀H₁₄O₂PS₂ Methyl (P), O-ethyl, O-4-methylthiophenyl Symptoms: seizures, coma Confirmed
Phosphonothioic acid, phenyl-, O-(2,4-dichlorophenyl) O-ethyl ester 3792-59-4 C₁₄H₁₃Cl₂O₂PS Phenyl (P), O-ethyl, O-2,4-dichlorophenyl 274 mg/kg (mouse) High toxicity

Key Differences and Trends

  • Substituent Effects: Phenyl vs. Chlorine vs. Nitro/Oxygen Groups: Chlorinated derivatives (e.g., 3792-59-4) show acute neurotoxicity, while nitro-substituted analogs (e.g., EPN) are potent cholinesterase inhibitors .
  • Toxicity Mechanisms :
    • All analogs inhibit acetylcholinesterase, leading to neuromuscular paralysis. Subcutaneous LD50 values for phenyl derivatives (e.g., 784 mg/kg in mice) are lower than alkyl variants, indicating higher potency .
  • Chlorinated analogs are listed in hazardous substance inventories with strict release thresholds (e.g., 500 lbs reportable quantity) .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound P-Substituent O-Substituent Additional Groups
Target Compound (Hypothetical) Phenyl O-ethyl Cl
O-Ethyl methylphosphonochloridothioate Methyl O-ethyl Cl
EPN Phenyl O-ethyl, O-4-nitrophenyl None

Biological Activity

Phosphonochloridothioic acid, phenyl-, O-ethyl ester is a chemical compound of significant interest due to its biological activity and potential applications in various fields, including agriculture and medicine. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Chemical Name : this compound
  • CAS Number : 15156-14-4
  • Molecular Formula : C9_9H10_{10}ClO2_2PS

This compound is classified as an organophosphate, which typically exhibits insecticidal properties due to its ability to inhibit cholinesterase enzymes.

This compound acts primarily by inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. This mechanism is common among organophosphate compounds and is responsible for their neurotoxic effects.

Toxicity and Health Effects

Exposure to this compound can lead to acute symptoms such as:

  • Headaches
  • Nausea
  • Muscle twitching
  • Respiratory distress
  • In severe cases, it may result in convulsions or death .

Chronic exposure has been associated with long-term neurological effects, including:

Case Studies

  • Acute Toxicity Studies : A study conducted on rats demonstrated that doses as low as 5 mg/kg could induce significant cholinergic symptoms within hours of exposure. The recovery period varied significantly depending on the dose and duration of exposure .
  • Environmental Impact : Research indicates that phosphonochloridothioic acid derivatives can persist in the environment, leading to potential bioaccumulation in aquatic organisms. This raises concerns regarding ecological toxicity and the safety of using such compounds in agricultural settings .
  • Comparative Studies : In a comparative analysis with other organophosphates, phosphonochloridothioic acid showed a higher degree of AChE inhibition than some commonly used pesticides, indicating a potentially greater risk for non-target organisms .

Data Tables

Study TypeFindingsReference
Acute ToxicitySymptoms observed at 5 mg/kg
Environmental PersistenceBioaccumulation potential in aquatic species
Cholinesterase InhibitionHigher inhibition compared to other pesticides

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of phosphonochloridothioic acid esters, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between phenylphosphonochloridothioic acid and ethanol under anhydrous conditions. Critical parameters include temperature control (0–5°C to minimize side reactions) and the use of a base (e.g., triethylamine) to scavenge HCl. Purification via fractional distillation or column chromatography is essential for isolating the ester. For analogous compounds like ethylphosphonochloridothioic acid esters, yields are highly sensitive to stoichiometric ratios .
  • Key Data :

ParameterOptimal Range
Temperature0–5°C
SolventDichloromethane or THF
BaseTriethylamine (1.2 eq)

Q. Which analytical techniques are most effective for structural characterization of phosphonochloridothioic acid esters?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>31</sup>P NMR is critical for confirming the phosphorus environment (δ ~30–50 ppm for thiophosphonate esters). <sup>1</sup>H and <sup>13</sup>C NMR resolve aryl/alkyl substituents .
  • Mass Spectrometry (EI-MS) : Fragmentation patterns (e.g., loss of Cl or ethoxy groups) help validate molecular structure. NIST spectral libraries provide reference data for analogous compounds .
  • FT-IR : Key bands include P=S (600–750 cm⁻¹) and P-O-C (950–1050 cm⁻¹) .

Q. How can researchers assess the purity of synthesized phosphonochloridothioic acid derivatives?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 220–260 nm). Calibrate with certified reference standards. For trace impurities, GC-MS with electron ionization (70 eV) offers high sensitivity. Report purity as ≥95% for biological testing .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental degradation of phosphonochloridothioic acid esters in soil systems?

  • Methodological Answer :

  • Microcosm Studies : Incubate soil samples (pH 4–8) with the compound at 25°C. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., phenylphosphonothioic acid). Include abiotic controls (sterilized soil) to distinguish microbial vs. chemical hydrolysis .
  • Half-Life Calculation : Use first-order kinetics: t1/2=ln(2)/kt_{1/2} = \ln(2)/k, where kk is the degradation rate constant. Soil organic content and moisture significantly influence kk .

Q. How can neurotoxic mechanisms of phosphonochloridothioic acid derivatives be investigated using in vitro models?

  • Methodological Answer :

  • Acetylcholinesterase (AChE) Inhibition Assays : Treat rat brain homogenates with the compound (0.1–100 µM) and measure residual AChE activity via Ellman’s method. Compare IC50 values to known organophosphorus toxins .
  • Neuronal Cell Cultures : Use SH-SY5Y cells to assess apoptosis (Annexin V/PI staining) and oxidative stress (ROS detection). Dose-response studies should include NAC (antioxidant) controls .

Q. What computational approaches predict the reactivity of phosphonochloridothioic acid esters with biological nucleophiles?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) and frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of nucleophilic attack (e.g., sulfur or phosphorus centers). Software: Gaussian 16 with B3LYP/6-311++G(d,p) basis set .
  • Molecular Dynamics Simulations : Model interactions with AChE’s catalytic serine to estimate binding energies and transition states .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported toxicity values for structurally similar compounds?

  • Methodological Answer : For example, acute oral LD50 values for EPN (a nitro-substituted analog) vary between studies due to species-specific metabolism. Resolve contradictions by:

Standardizing test organisms (e.g., OECD guidelines for rodents).

Validating purity of test compounds (≥98%).

Reporting confidence intervals for LD50 calculations .

  • Example Data :

CompoundLD50 (Mouse, Oral)Source
EPN274 mg/kg
EPBP*784 mg/kg (subcutaneous)

Methodological Best Practices

  • Toxicity Testing : Follow OECD 423 (Acute Oral Toxicity) and include honeybee acute contact toxicity assays (OECD 213) due to structural similarity to restricted pesticides .
  • Regulatory Compliance : Ensure analytical methods meet EPA 8141B for organophosphorus compounds in environmental samples .

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